

A Comparative Analysis of Triethylene Glycol Diacetate for Research and Drug Development

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Compound of Interest

Compound Name: *Triethylene glycol diacetate*

Cat. No.: *B090098*

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In the landscape of scientific research and pharmaceutical development, the selection of appropriate excipients and reagents is paramount to ensuring product efficacy, stability, and safety. **Triethylene glycol diacetate** (TEGDA), a versatile compound, is frequently utilized as a plasticizer and solvent. This guide provides a comprehensive statistical and experimental comparison of TEGDA with viable alternatives, namely triacetin and diethylene glycol diacetate, to assist researchers, scientists, and drug development professionals in making informed decisions.

Performance and Property Comparison

The following tables summarize the key physical, chemical, and toxicological properties of **triethylene glycol diacetate** and its alternatives, compiled from extensive experimental data.

Physical and Chemical Properties

Property	Triethylene Glycol Diacetate	Triacetin	Diethylene Glycol Diacetate
CAS Number	111-21-7	102-76-1	628-68-2
Molecular Formula	C ₁₀ H ₁₈ O ₆	C ₉ H ₁₄ O ₆	C ₈ H ₁₄ O ₅
Molecular Weight	234.25 g/mol	218.20 g/mol	190.19 g/mol
Appearance	Colorless, odorless liquid[1][2]	Colorless, oily liquid[3][4]	Colorless liquid
Boiling Point	286 °C[2]	259 °C[3]	250 °C[5]
Melting Point	-50 °C[2]	-78 °C[3]	19 °C[5]
Flash Point	174 °C[2]	138 °C	135 °C[5]
Density	1.12 g/cm ³ [2]	1.155 g/cm ³ [3]	1.101 g/cm ³ [5]
Water Solubility	Soluble	6.1 g/100 mL[3]	Soluble

Toxicological Data

Parameter	Triethylene Glycol Diacetate	Triacetin	Diethylene Glycol Diacetate
Oral LD50 (Rat)	22,600 µL/kg[6]	>2,000 mg/kg[7][8]	Lower acute and subacute toxicity than triacetin[9]
Dermal LD50 (Rabbit)	9,040 mg/kg[6]	>2,000 mg/kg[8]	No data available
Reproductive Toxicity	No apparent effects on reproductive function in mice at doses up to 3% in drinking water.[10] Some developmental toxicity (reduced pup body weight) was observed at the highest dose.[10]	No reproductive or developmental toxicity data available, but metabolizes to glycerol and acetic acid which are not developmental toxins. [5]	Showed reproductive toxicity in mice at high doses (3.5% in drinking water), affecting fertility and reproductive performance.[11]
Skin Irritation	Irritant	At most, slightly irritating to guinea pig skin.[5]	Causes skin irritation. [12]
Eye Irritation	Irritant	Can cause ocular irritation in humans.[5]	Causes serious eye irritation.[12]

Experimental Protocols

A critical aspect of evaluating these compounds, particularly for drug development, is assessing their potential reproductive toxicity. A widely used method is the continuous breeding protocol in mice.

Continuous Breeding Reproductive Toxicity Study

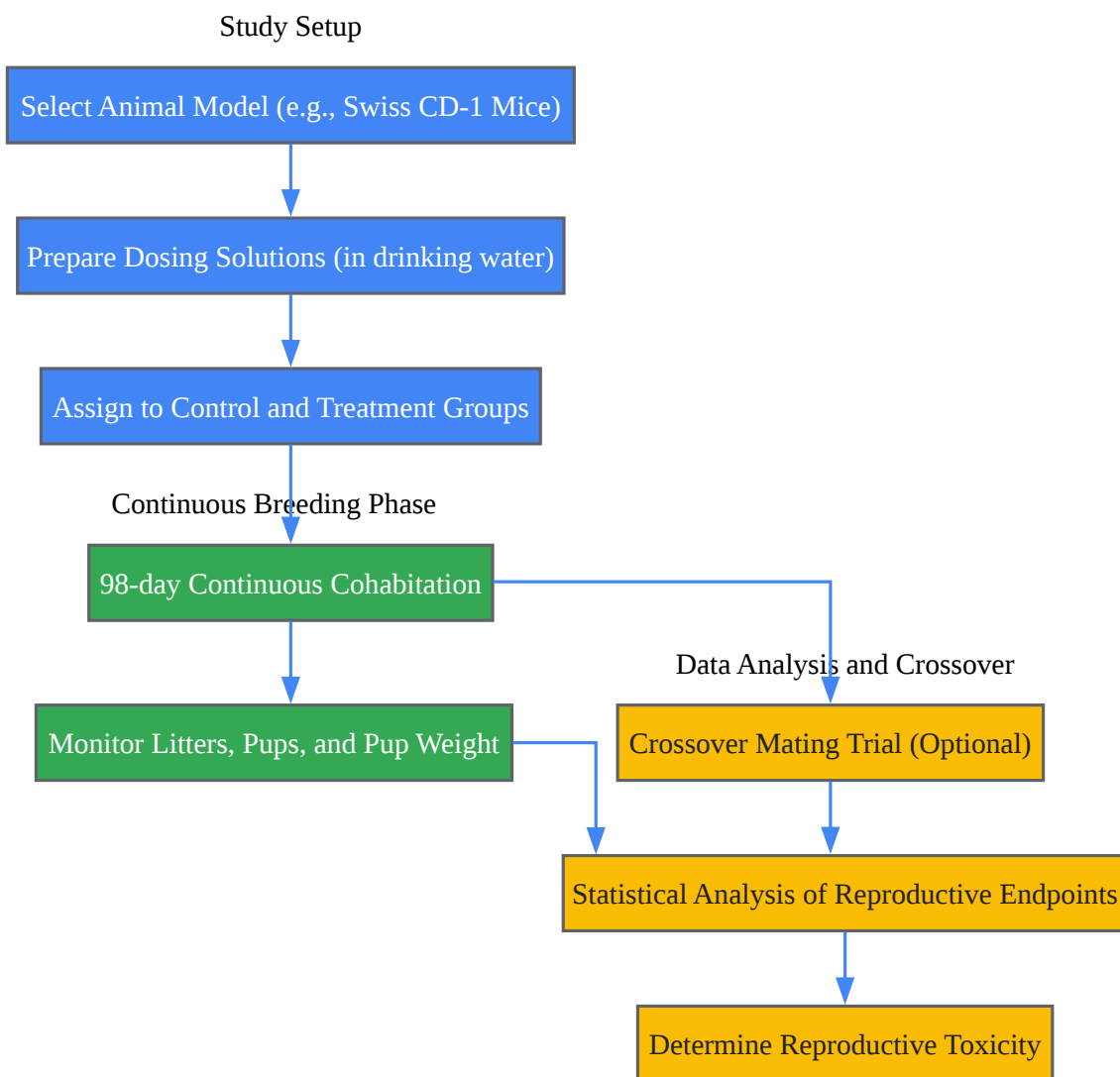
Objective: To assess the effects of a substance on fertility and reproductive performance over a continuous period of cohabitation.

Methodology:

- **Animal Model:** Swiss CD-1 mice are commonly used.
- **Dose Administration:** The test compound (e.g., **triethylene glycol diacetate**) is administered to breeding pairs of mice, typically in their drinking water, at various concentrations. A control group receives untreated drinking water.
- **Cohabitation:** Male and female mice are housed together continuously for a specified period, for example, 98 days.
- **Endpoint Assessment:** Throughout the cohabitation period, several reproductive parameters are monitored and recorded, including:
 - Number of litters produced per pair.
 - Number of live pups per litter.
 - Proportion of pups born alive.
 - Pup weight at birth and various postnatal days.
- **Crossover Mating Trial:** To determine if the reproductive toxicity is male or female-mediated, a crossover mating trial can be conducted. In this phase, treated males are mated with control females, and treated females are mated with control males.
- **Statistical Analysis:** The data collected from the treated and control groups are statistically analyzed to determine any significant differences in reproductive outcomes.

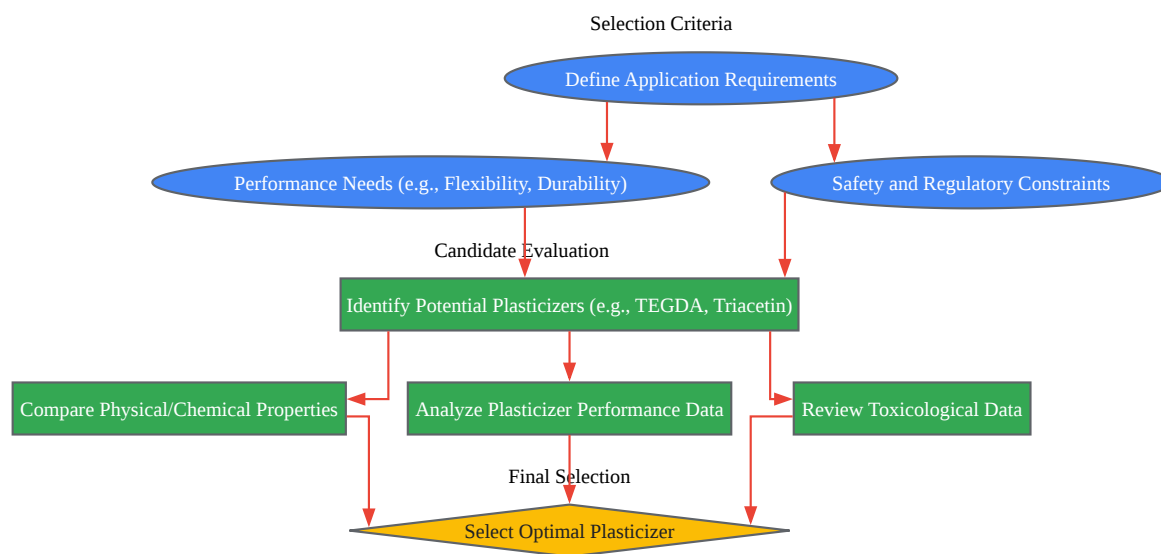
Visualizing Experimental and Logical Workflows

To further clarify the processes involved in compound evaluation, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a logical decision-making process.



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Continuous Breeding Study Workflow



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Plasticizer Selection Workflow

Conclusion

The choice between **triethylene glycol diacetate**, triacetin, and diethylene glycol diacetate depends on the specific requirements of the application. TEGDA demonstrates low reproductive toxicity, making it a potentially safer alternative to diethylene glycol diacetate in applications where this is a concern. Triacetin also presents a favorable toxicity profile and is derived from glycerol, a renewable resource. For applications in drug development, a thorough evaluation of the toxicological profiles is essential. This guide provides the foundational data to aid in this critical selection process.

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